3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1-methylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJIYFPZOBAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183734 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-34-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide not only a step-by-step synthetic route but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide range of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer drugs. The title compound, this compound, is a versatile intermediate, with the chloro-substituent providing a handle for further functionalization and the carbohydrazide moiety enabling the construction of various heterocyclic systems and bioconjugates.
Strategic Synthetic Approach: A Multi-Step Pathway
The synthesis of this compound is most effectively achieved through a multi-step sequence, commencing with the construction of the pyrazole core, followed by functionalization at the 4-position, and culminating in the introduction of the carbohydrazide group. The chosen pathway prioritizes the use of readily available starting materials and robust, well-established chemical transformations.
A logical and efficient synthetic strategy involves the following key transformations:
-
Step 1: Synthesis of 1-methyl-1H-pyrazol-3(2H)-one from the cyclocondensation of ethyl acetoacetate and methylhydrazine.
-
Step 2: Vilsmeier-Haack Formylation and Chlorination to introduce the chloro and formyl groups at the 3 and 4 positions of the pyrazole ring, respectively, yielding 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.
-
Step 3: Oxidation of the Aldehyde to the corresponding carboxylic acid, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Step 4: Esterification of the carboxylic acid to afford ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate.
-
Step 5: Hydrazinolysis of the ester to yield the final product, this compound.
This strategic approach allows for the controlled introduction of the desired functionalities and facilitates purification at each stage.
Detailed Experimental Protocols
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| Ethyl acetoacetate | 141-97-9 | 130.14 | Flammable liquid and vapor |
| Methylhydrazine | 60-34-4 | 46.07 | Flammable, Toxic, Carcinogen |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | Corrosive, Toxic |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Flammable, Reproductive toxicity |
| Potassium permanganate (KMnO₄) | 7722-64-7 | 158.03 | Oxidizer, Harmful |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Corrosive, Toxic |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable |
| Hydrazine hydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 | Corrosive, Toxic, Carcinogen |
Synthetic Workflow Diagram
Figure 1: Overall synthetic workflow for this compound.
Step-by-Step Synthesis
Step 1: Synthesis of 1-methyl-1H-pyrazol-3(2H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether and dried to afford 1-methyl-1H-pyrazol-3(2H)-one as a white solid.
Step 2: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[1][2] In this case, it also facilitates the chlorination at the 3-position.
-
In a three-necked flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (3.0 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF) (5.0 eq) with stirring.
-
The mixture is stirred at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-methyl-1H-pyrazol-3(2H)-one (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0-5 °C.
-
The reaction mixture is then heated to 80-90 °C for 4-6 hours.[2]
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to yield 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Step 3: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
-
To a solution of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water, potassium permanganate (1.5 eq) is added portion-wise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the addition of a saturated solution of sodium sulfite.
-
The manganese dioxide precipitate is filtered off, and the filtrate is acidified with concentrated HCl to pH 2-3.
-
The precipitated carboxylic acid is filtered, washed with cold water, and dried.
Step 4: Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate
-
A mixture of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) is heated at reflux for 2-3 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
To the resulting acid chloride, absolute ethanol (5.0 eq) is added cautiously at 0 °C.
-
The reaction mixture is then stirred at room temperature for 4-6 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to give the desired ester.
Step 5: Synthesis of this compound
The conversion of esters to carbohydrazides is a standard and efficient reaction.[3]
-
To a solution of ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol, hydrazine hydrate (3.0 eq) is added.
-
The reaction mixture is heated at reflux for 8-12 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the final product, this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole proton, the methyl group protons, and the -NH and -NH₂ protons of the hydrazide moiety. The chemical shifts will be influenced by the electron-withdrawing chloro and carbohydrazide groups. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the methyl group, and the carbonyl carbon of the hydrazide. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).[4] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of the chlorine atom should be observable. |
Safety and Handling Precautions
The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Methylhydrazine and Hydrazine Hydrate: These substances are highly toxic, corrosive, and carcinogenic.[5][6] Handle with extreme caution and avoid inhalation of vapors and skin contact.
-
Phosphorus Oxychloride and Thionyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases.[3] They should be handled with care in a dry environment.
-
N,N-Dimethylformamide (DMF): DMF is a flammable liquid and is considered a reproductive toxin.[7] Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This technical guide provides a robust and well-rationalized synthetic pathway for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided insights into the reaction mechanisms and characterization techniques further empower scientists to troubleshoot and adapt these methods as needed.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023. Available from: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. 2012. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015. Available from: [Link]
-
N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. 2010. Available from: [Link]
-
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. 2019. Available from: [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC. 2002. Available from: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. 2008. Available from: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents. 2018.
-
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. 2015. Available from: [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbohydrazide(497-18-7) IR Spectrum [chemicalbook.com]
- 5. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Application Science Division Re: Comprehensive Physicochemical Profiling of a Novel Pyrazole Scaffold
Preamble: The Scientific Imperative
In modern medicinal chemistry, the pyrazole ring system is a cornerstone scaffold, valued for its metabolic stability and versatile synthetic handles. When functionalized as a carbohydrazide, it presents a key building block for creating a diverse array of bioactive molecules, including potential enzyme inhibitors and receptor modulators.[1] The specific compound, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide, represents a novel chemical entity for which published experimental data is scarce.
This guide, therefore, serves a dual purpose. First, it establishes a predicted physicochemical profile based on computational analysis and data from structurally related analogues. Second, and more critically, it provides a comprehensive set of field-proven, self-validating experimental protocols for the definitive characterization of this and similar novel compounds. As Senior Application Scientists, our focus is not merely on the data but on the causality and integrity of the methods used to obtain it.
Section 1: Molecular Identity and Calculated Properties
The foundational step in characterizing any new chemical entity is to establish its precise molecular identity. All subsequent experimental data is meaningless without this anchor.
Chemical Structure:
A proper 2D chemical structure drawing is essential. The molecule consists of a 5-membered pyrazole ring. The nitrogen at position 1 is substituted with a methyl group. The carbon at position 3 bears a chlorine atom. The carbon at position 4 is attached to a carbohydrazide functional group (-CONHNH₂).
Core Identifiers:
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₄O | Calculated |
| Molecular Weight | 174.59 g/mol | Calculated |
| Canonical SMILES | CN1N=C(C(=C1)C(=O)NN)Cl | Predicted |
| InChI Key | [Unavailable] | To be generated upon registration |
| CAS Number | [Not Assigned] | To be assigned upon registration |
Section 2: Predicted Physicochemical Profile & Its Significance
Direct experimental data for this compound is not publicly available. The following table summarizes the anticipated properties based on calculations and data from analogous structures. Understanding these parameters is critical as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Predicted Value / Range | Rationale & Significance in Drug Development |
| Melting Point (°C) | 160 - 180 | The parent carbohydrazide melts at 150-153 °C.[2] The larger, more rigid substituted pyrazole structure is expected to increase crystal lattice energy, raising the melting point. A sharp melting range is a primary indicator of purity.[3] |
| Aqueous Solubility | Poor to Low | The parent carbohydrazide is water-soluble, but the addition of the lipophilic methyl group and the chloro-substituted pyrazole ring will significantly decrease aqueous solubility.[4] Poor solubility is a major hurdle for oral bioavailability. |
| LogP (Lipophilicity) | 0.5 - 1.5 | The parent carbohydrazide is highly hydrophilic (LogP ≈ -2.9).[2] The chlorinated pyrazole moiety will substantially increase lipophilicity. This predicted range balances membrane permeability with the risk of poor solubility and non-specific binding. |
| pKa (Most Basic) | 2.5 - 4.0 | This is attributed to the terminal -NH₂ of the hydrazide and the N2 of the pyrazole ring. This pKa suggests the compound will be largely neutral at physiological pH (7.4), which can favor membrane crossing. |
| pKa (Weakly Acidic) | 11.0 - 12.0 | This is attributed to the -NH- proton of the hydrazide group, similar to the predicted pKa of the parent carbohydrazide (~11.8).[2][4] This site is unlikely to be deprotonated under physiological conditions. |
| H-Bond Donors | 3 | (Two on -NH₂, one on -NH-) |
| H-Bond Acceptors | 3 | (One C=O, two pyrazole Nitrogens) |
Section 3: Mandatory Experimental Protocols for Characterization
The following protocols are presented as self-validating systems. The causality for each step is explained to ensure data integrity.
Melting Point Determination (Capillary Method)
This technique provides a rapid assessment of purity. Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range.[3]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, homogenous powder is critical for reproducible results.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating Ramp:
-
Rapid Scan: Initially, heat the sample at a rate of 10-15 °C per minute to quickly determine an approximate melting range.
-
Slow Scan: Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[5] A slow ramp rate is essential for allowing the sample and thermometer to reach thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal liquefies (T₂). The melting point is reported as the range T₁ - T₂.[5]
Aqueous Solubility (OECD 105 Shake-Flask Method)
This is the gold-standard method for determining the water solubility of a compound, a critical parameter for drug formulation and bioavailability.[6]
Protocol:
-
System Preparation: Use deionized water buffered to a physiologically relevant pH (e.g., pH 7.4 phosphate buffer) as the solvent.[7] Pre-saturate the buffer with the organic solvent used for analysis (e.g., acetonitrile) if using HPLC.
-
Equilibration: Add an excess amount of the solid compound to a flask containing the buffered water. The presence of undissolved solid at the end of the experiment is required to confirm saturation.
-
Shaking: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[8] A preliminary test can be run with samples taken at 24, 48, and 72 hours to confirm that the concentration has plateaued.
-
Phase Separation: Allow the flask to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge or filter the supernatant through a 0.22 µm filter that does not bind the analyte.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated, calibrated analytical method such as HPLC-UV.
-
Calculation: The solubility is reported as the average concentration from at least three replicate experiments.
pKa Determination (Potentiometric Titration)
The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a robust method for its determination.[9][10]
Protocol:
-
Solution Preparation: Accurately prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.[11] Prepare standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[11]
-
Titration (Base Determination): Place the sample solution in a jacketed beaker at constant temperature. Purge with nitrogen to remove dissolved CO₂. Titrate the solution by adding small, precise aliquots of 0.1 M HCl, recording the pH after each addition has stabilized.[11]
-
Titration (Acid Determination): Repeat the process with a fresh sample, titrating with 0.1 M NaOH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative curve indicates the equivalence point.[12]
Lipophilicity Determination (RP-HPLC Method)
Lipophilicity, expressed as LogP, is a measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and metabolic stability. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput alternative to the shake-flask method.[13][14]
Protocol:
-
System Setup: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., pH 7.4) and an organic modifier like acetonitrile or methanol.
-
Calibration Curve: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the analyte.[13]
-
Isocratic Elution: Inject each standard and the test compound individually onto the HPLC system under various isocratic mobile phase compositions (e.g., 30%, 40%, 50%, 60% organic). Record the retention time (t_R) for each run.
-
Calculate Capacity Factor (k'): For each run, calculate the capacity factor: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Extrapolation: For each compound (standards and analyte), plot log(k') against the percentage of organic modifier. This should yield a straight line. Extrapolate this line to 100% aqueous mobile phase (0% organic) to find the y-intercept, log(k'w).
-
Final Calculation: Plot the known LogP values of the standards against their calculated log(k'w) values. This creates the calibration curve. Use the log(k'w) of the test compound to determine its LogP from this curve.[15]
Section 4: Visualization of Workflows and Molecular Properties
Visual models provide an intuitive understanding of complex processes and relationships.
Caption: Workflow for Physicochemical Characterization.
Caption: Key Structural Features and Their Influence.
Section 5: Conclusion and Forward Outlook
The compound this compound stands as a promising but uncharacterized scaffold. Based on structural analysis, it is predicted to be a crystalline solid with a high melting point, low aqueous solubility, and a lipophilicity value (LogP) that places it within the range suitable for potential drug candidates. Its predicted hydrogen bonding capacity (3 donors, 3 acceptors) and molecular weight (~175 g/mol ) align well with established guidelines for oral bioavailability.
However, these are merely predictions. The true value of this molecule can only be unlocked through rigorous experimental validation. The protocols detailed in this guide provide the necessary framework for generating a robust, reliable, and defensible physicochemical data package. This package is the essential foundation upon which all subsequent research—from formulation development to preclinical ADME and toxicology studies—will be built.
References
-
ResearchGate.
-
World Journal of Pharmaceutical Research.
-
Veeprho.
-
DergiPark.
-
Google Patents.
-
ResearchGate.
-
ChemicalBook.
-
GD Goenka Public School.
-
Regulations.gov.
-
Chemistry LibreTexts.
-
World Journal of Pharmaceutical Research.
-
Creative Bioarray.
-
ChemicalBook.
-
PMC - PubMed Central.
-
PubMed.
-
Agilent.
-
University of Mustansiriyah.
-
FILAB.
-
SciSpace.
-
Situ Biosciences.
-
Encyclopedia.pub.
-
Mettler Toledo.
-
PubChem.
-
PMC - NIH.
-
EPA NEPAL.
-
PubChem.
-
Metrohm USA.
-
SSERC.
-
ACS Publications.
Sources
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 497-18-7 CAS MSDS (Carbohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Carbohydrazide | 497-18-7 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. filab.fr [filab.fr]
- 7. agilent.com [agilent.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scispace.com [scispace.com]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. pubs.acs.org [pubs.acs.org]
The Architect's Guide to a Privileged Scaffold: A Deep Dive into Pyrazole Synthesis
Abstract
The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2][3][4] Its remarkable versatility and presence in numerous blockbuster drugs underscore the critical need for efficient, scalable, and regioselective synthetic methodologies.[1][5] This technical guide provides an in-depth exploration of the core synthetic strategies for constructing the pyrazole ring, designed for researchers, scientists, and professionals in drug development. We will move beyond a mere catalog of reactions to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of both classical and contemporary methods. From the time-honored Knorr synthesis to modern metal-catalyzed and multicomponent approaches, this guide aims to equip the synthetic chemist with the knowledge to strategically select and execute the optimal pathway for their target pyrazole derivatives.
Introduction: The Enduring Significance of the Pyrazole Core
Pyrazoles and their derivatives are not just another class of heterocyclic compounds; they are a "privileged scaffold" in pharmacology.[4] This distinction arises from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][6] The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitution patterns, allows for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective therapeutic agents.[1]
The enduring relevance of pyrazoles necessitates a continuous evolution in their synthesis. Early methods, while foundational, often struggled with issues of regioselectivity and harsh reaction conditions.[5][7] Modern synthetic chemistry has risen to this challenge, offering a sophisticated toolkit that includes catalytic cycles, cycloaddition reactions, and one-pot multicomponent strategies that enhance efficiency, atom economy, and control over the final molecular architecture.[8][9] This guide will navigate through this landscape, providing both the theoretical foundation and practical insights required for mastering pyrazole synthesis.
Classical Cornerstones: Building the Pyrazole Ring
The most traditional and widely employed methods for pyrazole synthesis rely on the cyclocondensation of a binucleophile (hydrazine or its derivatives) with a 1,3-dielectrophilic synthon.
The Knorr Pyrazole Synthesis: The Foundational Reaction
First reported by Ludwig Knorr in 1883, this reaction is the quintessential method for pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][10][11] Its simplicity and the ready availability of starting materials have cemented its place in the synthetic chemist's arsenal.
Mechanism and Regioselectivity: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups.[10][11][12] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and a subsequent dehydration step to yield the aromatic pyrazole ring.[11]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric products are possible.[1][7] The outcome is dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms in the hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine (e.g., the NH2 group in an arylhydrazine) will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.[1] Fine-tuning reaction conditions, such as solvent and pH, can often steer the reaction towards a desired isomer.[1][8]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyls
Another classical and robust strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[13][14][15] This method typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the pyrazole.
The initial product is a pyrazoline (a dihydrogenated pyrazole), which can be oxidized to the aromatic pyrazole in a separate step or, in many cases, undergoes spontaneous oxidation in the presence of air.[14][15] The use of specific hydrazines, like tosylhydrazine, can lead directly to the pyrazole through elimination of a leaving group.[14][15]
Modern Methodologies: Precision, Efficiency, and Diversity
While classical methods are reliable workhorses, modern synthetic challenges demand greater control and efficiency. Contemporary strategies offer elegant solutions for constructing complex and highly functionalized pyrazoles.
[3+2] Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful, atom-economic method for constructing five-membered rings.[9][16] In pyrazole synthesis, this typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene (as the dipolarophile).[16][17]
Mechanism and Control: This concerted reaction forms the pyrazole ring in a single, highly efficient step. The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic properties of both the dipole and the dipolarophile. Electron-deficient alkynes often react readily with diazocarbonyl compounds, sometimes requiring heat or catalysis.[17][18] This method provides access to pyrazoles with substitution patterns that can be difficult to achieve through classical condensation routes.
Caption: [3+2] Dipolar cycloaddition for pyrazole synthesis.
Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and pyrazole formation is no exception. These methods include cross-coupling reactions to build the pyrazole skeleton or to functionalize a pre-existing ring, as well as catalytic cyclization cascades.
-
Ruthenium and Iridium Catalysis: Recent advancements have shown that ruthenium and iridium catalysts can facilitate the synthesis of pyrazoles from 1,3-diols and hydrazines via hydrogen transfer catalysis.[5] This elegant approach avoids the need for potentially unstable 1,3-dicarbonyl compounds by generating them in situ from the more stable diol precursors.[5]
-
Palladium and Copper Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are invaluable for N-arylation or C-functionalization of pyrazole rings, allowing for the late-stage modification of complex molecules.[13] These methods offer excellent functional group tolerance and are central to library synthesis in drug discovery.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, epitomize efficiency and atom economy.[9] Several MCRs have been developed for pyrazole synthesis, often combining elements of classical condensation reactions in a tandem or domino sequence.[9][14] For instance, a three-component reaction of an aldehyde, a ketone, and a hydrazine can be used to generate pyrazolines, which are then oxidized to pyrazoles.[9] These strategies are highly valuable for generating molecular diversity quickly and efficiently.[19]
Comparative Analysis of Core Methodologies
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale.
| Methodology | Key Precursors | Advantages | Limitations | Regioselectivity |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Readily available starting materials, simple procedure.[1] | Potential for regioisomeric mixtures, sometimes harsh conditions.[5][7] | Variable; dependent on substrate electronics and sterics.[1] |
| From α,β-Unsaturateds | α,β-Unsaturated Carbonyls, Hydrazines | Good for pyrazolines, direct route with certain hydrazines.[15] | Often requires a subsequent oxidation step.[1][15] | Generally good, controlled by Michael addition step. |
| [3+2] Cycloaddition | Diazo compounds, Alkynes/Alkenes | High atom economy, access to unique substitution patterns.[16] | Diazo compounds can be hazardous, substrate scope can be limited.[18] | Good to excellent; controlled by frontier molecular orbitals. |
| Metal-Catalyzed | 1,3-Diols, Hydrazines, etc. | Mild conditions, high functional group tolerance, novel disconnections.[5] | Catalyst cost and sensitivity, requires optimization. | Often excellent, dictated by the catalytic cycle.[5] |
| Multicomponent (MCR) | Aldehydes, Ketones, Hydrazines, etc. | High efficiency, operational simplicity, rapid library generation.[9][19] | Complex optimization, mechanism can be obscure. | Can be an issue, dependent on the specific MCR. |
Experimental Protocols: A Practical Guide
To translate theory into practice, detailed experimental protocols are essential. Here, we provide a representative protocol for the classical Knorr synthesis.
Protocol: Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole
Objective: To synthesize a trisubstituted pyrazole via the Knorr cyclocondensation reaction.
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone) (1.62 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
-
Standard glassware for reflux and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione (10 mmol) in 20 mL of glacial acetic acid.
-
Addition of Hydrazine: To this solution, add phenylhydrazine (10 mmol) dropwise with stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing 100 mL of ice-cold water.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1,5-diphenyl-3-methyl-1H-pyrazole as crystalline needles.
-
Characterization: Dry the product and determine its melting point, and characterize using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Workflow for a typical Knorr pyrazole synthesis.
Conclusion and Future Outlook
The synthesis of the pyrazole scaffold has evolved from a foundational organic reaction into a sophisticated field of chemical science. Classical methods like the Knorr synthesis remain indispensable for their simplicity and scalability. However, the demands of modern drug discovery—with its emphasis on speed, diversity, and complexity—have driven the development of powerful new strategies. Metal-catalyzed reactions, multicomponent syntheses, and cycloadditions now provide unprecedented access to novel chemical space.
The future of pyrazole synthesis will likely focus on enhancing sustainability through green chemistry principles, such as the use of environmentally benign solvents and catalysts.[20] Furthermore, the integration of flow chemistry and automated synthesis platforms will accelerate the discovery and optimization of new pyrazole-based drug candidates. As our understanding of chemical reactivity deepens, we can expect the development of even more elegant and efficient methods to construct this truly privileged heterocyclic core.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. Retrieved from [Link]
-
Kumar, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2012). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 14(24), 6250-6253. Retrieved from [Link]
-
Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ben-Harb, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6487. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Kumar, A., et al. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. ChemistrySelect, 2(7), 2315-2319. Retrieved from [Link]
-
Singh, A., & Kaur, H. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Future Medicinal Chemistry. Retrieved from [Link]
-
Reddy, C. R., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]
-
Candeias, N. R., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(20-21), 2568-2572. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Ebenezer, O., & Adebayo, J. O. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3730. Retrieved from [Link]
-
Sanna, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Retrieved from [Link]
-
Kumar, A., et al. (2022). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 87(15), 10077-10087. Retrieved from [Link]
-
Padwa, A., et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 549-551. Retrieved from [Link]
-
Hassan, R. A., & Al-Sabawi, A. H. (2020). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Tikrit Journal of Pure Science, 25(4), 138-146. Retrieved from [Link]
-
Zrinski, I. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1740. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green Methods for the Synthesis of Pyrazoles: A Review. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Fustero, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. Retrieved from [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]
-
Singh, A., & Kaur, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1803-1806. Retrieved from [Link]
-
Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4380-4383. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Mindiola, D. J., et al. (2017). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 139(25), 8424-8427. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Padwa, A. (2015). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 13(20), 5642-5663. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. d-nb.info [d-nb.info]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
The Versatile Synthon: Application Notes for 3-Chloro-1-methyl-1H-pyrazole-4-carbohydrazide in Heterocyclic Chemistry and Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a privileged heterocyclic motif, underpinning the structure of numerous biologically active compounds and functional materials.[1] Among the diverse array of functionalized pyrazoles, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide has emerged as a particularly versatile and powerful synthetic building block. Its unique arrangement of reactive functional groups—a nucleophilic carbohydrazide, an electrophilic carbon at the 3-position bearing a labile chloro group, and a methylated pyrazole core—offers a rich platform for the construction of a wide range of complex heterocyclic systems.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and field-proven protocols for the effective utilization of this compound in synthetic organic chemistry. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience to ensure both scientific integrity and successful experimental outcomes.
Physicochemical Properties and Handling
Before embarking on synthetic transformations, a thorough understanding of the physicochemical properties of this compound is paramount.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClN₄O | Inferred |
| Molecular Weight | 174.59 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in alcohols (e.g., ethanol, methanol), and sparingly soluble in water and nonpolar organic solvents. | General knowledge |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a stable solid under standard laboratory conditions and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Core Synthetic Strategies: A Dual-Pronged Approach
The synthetic utility of this compound stems from the independent or sequential reactivity of its two primary functional handles: the carbohydrazide moiety and the C3-chloro substituent.
Figure 1: Dual reactivity of the title compound.
This dual reactivity allows for a modular approach to the synthesis of diverse heterocyclic libraries, making it an invaluable tool in drug discovery programs.
Part 1: Exploiting the Carbohydrazide Moiety for Heterocyclic Ring Construction
The carbohydrazide functional group is a cornerstone for the synthesis of five-membered heterocycles through cyclocondensation reactions with various one-carbon electrophiles.
Application Note 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The conversion of carbohydrazides to 1,3,4-oxadiazoles is a robust and widely employed transformation in medicinal chemistry.[2] These scaffolds are present in numerous compounds with a broad spectrum of biological activities.[3]
Causality of Experimental Choices: The reaction proceeds via an initial acylation of the terminal nitrogen of the carbohydrazide, followed by a cyclodehydration step. The choice of the one-carbon electrophile and the dehydrating agent is critical for the success of the reaction. Orthoesters, such as triethyl orthoformate, serve as both the one-carbon source and a dehydrating agent, offering a streamlined protocol.[4] Alternatively, reaction with a carboxylic acid followed by dehydration with an agent like phosphorus oxychloride (POCl₃) provides access to a wider range of substituents at the 2-position of the oxadiazole ring.
Experimental Protocol: Synthesis of 2-(3-Chloro-1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole
Figure 2: Workflow for 1,3,4-oxadiazole synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) and benzoic acid (1.1 eq.) in phosphorus oxychloride (5-10 vol.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole.
Application Note 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
The 1,2,4-triazole moiety is another key pharmacophore found in a plethora of approved drugs.[1] The reaction of carbohydrazides with one-carbon nitrogen-containing electrophiles provides a direct entry into this important heterocyclic system.
Causality of Experimental Choices: The formation of 1,2,4-triazoles from carbohydrazides can be achieved through several methods. A common approach involves the reaction with an imidate, which is often generated in situ. Another efficient method is the reaction with formamide under microwave irradiation, which offers a catalyst-free and high-yielding procedure.[5] For the synthesis of 3-mercapto-1,2,4-triazoles, the reaction with carbon disulfide in the presence of a base is a well-established protocol.[6][7] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization.
Experimental Protocol: Synthesis of 4-(3-Chloro-1-methyl-1H-pyrazol-4-yl)-5-mercapto-1,2,4-triazole
Figure 3: Workflow for 1,2,4-triazole synthesis.
-
Reaction Setup: To a solution of potassium hydroxide (1.2 eq.) in absolute ethanol (10 vol.) in a round-bottom flask, add this compound (1.0 eq.). Stir the mixture until a clear solution is obtained.
-
Addition of Carbon Disulfide: Add carbon disulfide (1.5 eq.) dropwise to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Part 2: Leveraging the C3-Chloro Group in Nucleophilic Aromatic Substitution
The chloro substituent at the C3-position of the pyrazole ring is activated towards nucleophilic aromatic substitution (SₙAr), providing a gateway to a vast array of C3-functionalized pyrazoles. This reactivity is particularly valuable in the synthesis of fused heterocyclic systems, many of which are privileged scaffolds in kinase inhibitor design.
Application Note 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention as potent inhibitors of various kinases. The synthesis of these compounds often involves the construction of the pyridine ring onto a pre-existing pyrazole core.
Causality of Experimental Choices: A powerful strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. By leveraging the reactivity of the C3-chloro group, this compound can be converted to the corresponding 3-amino derivative, which can then be used in cyclization reactions. Alternatively, direct cyclization reactions with suitable precursors can also be envisioned.
Experimental Protocol: A Two-Step Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold
Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in aqueous ammonia (20-30 vol.).
-
Reaction Execution: Heat the mixture at 120-140 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of a 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one Derivative
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide (1.0 eq.) and diethyl malonate (1.2 eq.) in a high-boiling solvent such as diphenyl ether.
-
Reaction Execution: Heat the reaction mixture to 240-250 °C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and add hexanes to precipitate the product. Filter the solid, wash with hexanes, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its dual reactivity allows for a modular and efficient approach to the construction of complex molecular architectures, including those with significant biological activity. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable synthon in their drug discovery and materials science endeavors.
References
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2006). Synthesis, reactions and biological studies of some novel selenolo[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 547-555.
- Gomaa, M. A.-M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-10.
- Guccione, S., Mauk, A. G., & Smith, M. (2001). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2001(6), 38-47.
- Kamijo, S., Jin, T., & Yamamoto, Y. (2003). A Novel Synthesis of 1,2,3-Triazoles from Terminal Alkynes and Azides. Journal of the American Chemical Society, 125(47), 14244-14245.
- Khajavi, M. S., & Asghari, S. (1998). Microwave irradiation promoted reactions of orthoesters with carboxylic acid hydrazides. preparation of 1,3,4-oxadiazoles. Monatshefte für Chemie/Chemical Monthly, 129(5), 551-554.
- Kumar, A., & Kumar, R. (2017). Pyrazole and its biological activity: A review. European Journal of Medicinal Chemistry, 139, 63-79.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Patel, H., & Sharma, S. (2022). A review on recent advances in the synthesis and medicinal applications of pyrazolo[3,4-b]pyridines. Results in Chemistry, 4, 100373.
- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407.
- Suwińska, K., & Nagels, L. J. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Arkivoc, 2015(7), 63-76.
- Titi, A., & Charris, J. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-268.
- Yokoyama, M., & Togo, H. (2004). Reactions of Carbon Disulfide with N-Nucleophiles. Synthesis, 2004(12), 1837-1859.
Sources
- 1. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. societachimica.it [societachimica.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of Pyrazole Carbohydrazides in Multicomponent Reactions for Accelerated Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: Multicomponent reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] This guide focuses on the strategic application of pyrazole carbohydrazide, a uniquely versatile building block, in prominent MCRs. Its inherent structural features—a nucleophilic hydrazide moiety and a biologically relevant pyrazole core—make it an ideal substrate for generating diverse heterocyclic libraries with significant therapeutic potential.[3] We provide detailed, field-tested protocols for key MCRs, explain the mechanistic rationale behind experimental choices, and present data that underscores the power of this methodology for accelerating hit-to-lead campaigns.
Introduction: Why Pyrazole Carbohydrazide?
The pyrazole nucleus is a privileged scaffold in drug design, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][4] When functionalized with a carbohydrazide group (-CONHNH₂), the resulting molecule becomes a powerful and versatile component for MCRs.
The carbohydrazide moiety serves two primary functions:
-
A Potent Nucleophile: The terminal -NH₂ group readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form reactive acylhydrazone intermediates.
-
An "Acid" Component: In isocyanide-based MCRs like the Ugi reaction, the N-H proton can act as the acidic component, facilitating the key mechanistic steps.
This dual reactivity allows pyrazole carbohydrazide to be integrated into a wide array of molecular frameworks, leading to the synthesis of fused and decorated heterocyclic systems that are highly sought after in drug discovery programs.[4][5]
Application Note I: Bignelli-type Reaction for the Synthesis of Pyrazolo[1,5-a]pyrimidines
Concept & Rationale: The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidines. A modification of this reaction using 5-aminopyrazoles (which can be conceptually related to the reactivity of carbohydrazides in cyclocondensations) demonstrates the power of pyrazole building blocks in generating fused heterocyclic systems. This approach combines an aldehyde, a 1,3-dicarbonyl compound, and the pyrazole nucleophile to rapidly construct the pyrazolo[1,5-a]pyrimidine core, a scaffold with known biological activities.[6][7]
Mechanistic Pathway: The reaction is believed to proceed via initial condensation of the aldehyde and the 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate. The aminopyrazole (acting similarly to the carbohydrazide in related condensations) then undergoes a conjugate addition, followed by intramolecular cyclization and dehydration to yield the final fused aromatic product. The use of a catalyst is often unnecessary, making this a highly efficient and clean transformation.[7]
Caption: Bignelli-type reaction pathway.
Field-Proven Protocol: Synthesis of 2-Aryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles
This protocol is adapted from a catalyst-free approach, highlighting the inherent reactivity of the components.[7]
1. Reagent Preparation:
-
5-Amino-3-arylpyrazole-4-carbonitrile (1.0 mmol, 1.0 eq)
-
Aromatic aldehyde (1.1 mmol, 1.1 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1.0 mmol, 1.0 eq)
-
N,N-Dimethylformamide (DMF, 0.5 mL)
2. Reaction Assembly:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aminopyrazole, aldehyde, and 1,3-dicarbonyl compound.
-
Add DMF (0.5 mL).
-
Expert Insight: DMF is an excellent solvent for this reaction as its high boiling point allows for the necessary thermal energy input, and its polar aprotic nature effectively solvates the reactants and intermediates without interfering with the reaction mechanism.
3. Reaction Execution:
-
Heat the mixture to reflux (approx. 153°C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 20-30 minutes).
4. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add methanol (20 mL) to precipitate the product.
-
Causality Note: The product is significantly less soluble in methanol than the starting materials or DMF, leading to efficient precipitation and simplified isolation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold methanol (3 x 5 mL) to remove residual impurities.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) if necessary.
Data Presentation: Representative Yields
| Entry | Aldehyde (Ar) | 1,3-Dicarbonyl | Product | Yield (%) |
| 1 | Phenyl | Acetylacetone | 4f | 65 |
| 2 | 4-Nitrophenyl | Acetoacetanilide | 4c | 52 |
| 3 | Phenyl | Ethyl Acetoacetate | 4e | 53 |
| 4 | 4-Tolyl | 1,3-Cyclohexanedione | 8a | 80 |
| (Data adapted from[7]) |
Application Note II: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds
Concept & Rationale: The Ugi reaction is the quintessential MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-acylamino amide derivatives. By using pyrazole carbohydrazide as the "acid" component, this reaction provides rapid access to complex peptidomimetics decorated with the pyrazole moiety. This strategy is exceptionally powerful for generating libraries of drug-like molecules due to the vast number of commercially available starting materials for each of the four components.[4]
Mechanistic Pathway: The reaction is initiated by the formation of a Schiff base from the aldehyde and amine. The pyrazole carbohydrazide protonates the Schiff base, activating it for nucleophilic attack by the isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped intramolecularly by the deprotonated carbohydrazide to yield the final Ugi product after rearrangement.
Caption: Generalized Ugi four-component reaction pathway.
Field-Proven Protocol: Synthesis of Pyrazole-Pyrazine Peptidomimetics via Ugi/Cascade Reaction
This protocol describes a catalyst-free, one-pot synthesis that combines the Ugi reaction with a subsequent intramolecular cascade to form complex fused heterocycles.[8]
1. Reagent Preparation:
-
Pyrazole carbohydrazide derivative (1.0 mmol, 1.0 eq)
-
Amine (e.g., aniline) (1.0 mmol, 1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 eq)
-
2,2,2-Trifluoroethanol (TFE, 2.0 mL)
2. Reaction Assembly (Ugi Step):
-
In a microwave vial, combine all four components in TFE.
-
Expert Insight: TFE is an ideal solvent for the Ugi reaction as it is highly polar and can form strong hydrogen bonds, which helps to stabilize the charged intermediates and accelerate the reaction rate.
-
Stir the mixture at room temperature under air. The reaction progress can be monitored by TLC.
3. Cascade Cyclization Step:
-
After the Ugi reaction is complete (typically a few hours), remove the TFE under reduced pressure.
-
Add DMF (2.0 mL) to the residue.
-
Seal the vial and heat in a microwave reactor to 110°C for 20 minutes.
-
Causality Note: Microwave irradiation provides rapid and uniform heating, which is often crucial for promoting the high-energy intramolecular cyclization step that follows the initial Ugi condensation, significantly reducing reaction times compared to conventional heating.[9]
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product can typically be isolated by standard chromatographic techniques (e.g., column chromatography on silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Representative Yields of Fused Pyrazole-Pyrazines
| Entry | Amine | Isocyanide | Aldehyde | Overall Yield (%) |
| 1 | Aniline | tert-Butyl | Benzaldehyde | 86 |
| 2 | 4-Methoxyaniline | tert-Butyl | Benzaldehyde | 92 |
| 3 | Aniline | Cyclohexyl | 4-Chlorobenzaldehyde | 78 |
| 4 | Aniline | tert-Butyl | 2-Naphthaldehyde | 81 |
| (Data adapted from[8]) |
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating. The success of each reaction can be rigorously confirmed through standard analytical techniques:
-
TLC: To monitor reaction completion and identify the formation of a new, major product spot.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the synthesized molecule, ensuring all components have been incorporated as predicted by the reaction mechanism.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product, confirming the successful one-pot assembly.
The high yields and clean reaction profiles reported in the literature for these MCRs provide a high degree of confidence in their reproducibility.[7][8]
Conclusion and Future Outlook
Pyrazole carbohydrazide has proven to be an exceptionally valuable and versatile building block for multicomponent reactions. The protocols detailed herein for Bignelli-type and Ugi reactions provide robust and efficient pathways to novel heterocyclic scaffolds. These methods are characterized by operational simplicity, high atom economy, and the ability to generate vast chemical diversity from readily available starting materials.[1][5]
For professionals in drug development, these MCRs offer a powerful tool to rapidly synthesize libraries of complex, drug-like molecules. The resulting pyrazole-fused compounds are primed for biological screening and can significantly shorten the timeline of hit identification and lead optimization programs.[3][4] Future research will likely focus on expanding the scope of MCRs involving pyrazole carbohydrazide, exploring new reaction pathways, and applying these strategies to the synthesis of targeted covalent inhibitors and other advanced therapeutic modalities.
References
-
Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Mor, S., & Kumar, D. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4988. Available at: [Link]
-
Brauch, S., & van der Westhuizen, J. H. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1248–1295. Available at: [Link]
-
Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
-
de Oliveira, C. S., Lages, A. S., & de Lima, M. do C. A. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(5), 5284–5305. Available at: [Link]
-
Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available at: [Link]
-
Mor, S., & Kumar, D. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Scope of the Ugi cascade reaction route leading to fused pyrazole-pyrazines 7a-s. ResearchGate. Available at: [Link]
-
Guchhait, S. K., & Chaudhary, P. (2023). Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. PubMed. Available at: [Link]
-
Kisel, V. M., & Zablotskaya, A. A. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. Available at: [Link]
-
Anonymous. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Synfacts, 10(09), 0938. Available at: [Link]
-
Anonymous. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. ResearchGate. Available at: [Link]
-
Mondal, B., & Ghosh, K. (2020). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. New Journal of Chemistry, 44(44), 19358-19368. Available at: [Link]
-
Mansour, A. K., Eid, M. M., & Khalil, N. S. A. M. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 744-755. Available at: [Link]
-
Dar'in, D., Bakulina, O., & Krasavin, M. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide-alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 678-687. Available at: [Link]
-
Anonymous. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. ResearchGate. Available at: [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Note: A Robust Framework for the Development and Validation of Stability-Indicating HPLC Methods for Purity Assessment of Pyrazole Derivatives
Abstract
This comprehensive guide presents a systematic and scientifically-grounded approach to the development and validation of stability-indicating analytical methods for assessing the purity of pyrazole derivatives. Pyrazoles are a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous approved drugs.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. This document provides researchers, scientists, and drug development professionals with a detailed framework, moving beyond a simple recitation of steps to explain the underlying rationale for experimental choices. We will cover initial method development strategies, including the critical selection of stationary and mobile phases, the execution of forced degradation studies to ensure specificity, and a detailed protocol for method validation in accordance with ICH Q2(R2) guidelines.[2]
Introduction: The Analytical Importance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, featured in a wide array of therapeutics from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][3] The physicochemical properties of pyrazoles, including their basicity and potential for tautomerism, can influence their chromatographic behavior and stability.[4] Therefore, a thorough understanding of these properties is crucial for developing robust analytical methods.
The primary objective of a purity assessment method is to separate the main compound from all potential impurities, including process-related impurities (from synthesis) and degradation products (from instability). A well-developed, stability-indicating method provides confidence in the quality of the drug substance throughout its lifecycle.
Strategic Method Development: A Step-by-Step Approach
A systematic approach to High-Performance Liquid Chromatography (HPLC) method development is essential for achieving a robust and reliable separation.[5][6] The initial steps involve understanding the analyte's properties and making informed decisions about the chromatographic system.
Initial Assessment and Analyte Characterization
Before initiating method development, it is critical to gather information about the pyrazole derivative of interest, including its:
-
Structure and Functional Groups: The presence of acidic or basic moieties will dictate the optimal mobile phase pH.
-
pKa: This value is crucial for selecting a mobile phase pH that ensures the analyte is in a single ionic form, leading to sharper peaks and reproducible retention times.
-
Solubility: This will determine the appropriate diluent for sample and standard preparation.
-
UV Spectrum: This will guide the selection of the detection wavelength for optimal sensitivity.
Selection of Chromatographic Conditions: The "Why" Behind the "How"
For many pyrazole derivatives, which are often polar in nature, reversed-phase HPLC is the technique of choice.[5] The selection of the stationary phase is a critical first step:
-
C18 (Octadecylsilane): This is the most common and often the first choice for reversed-phase chromatography due to its hydrophobicity and wide applicability. It provides good retention for a broad range of compounds.
-
C8 (Octylsilane): A less hydrophobic alternative to C18, C8 columns can be advantageous for more polar pyrazole derivatives that may be too strongly retained on a C18 column, leading to excessively long run times.
-
Cyano (CN): Cyano columns offer a different selectivity compared to alkyl phases. They can interact with analytes through dipole-dipole interactions, which can be beneficial for separating isomers or compounds with similar hydrophobicity but different polarities.
Initial Screening Recommendation: Begin with a C18 column. If retention is poor or selectivity is insufficient, consider a C8 or a Cyano phase.
The mobile phase composition is a powerful tool for optimizing the separation.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. A typical starting point is a gradient elution from a low to a high percentage of acetonitrile.
-
Aqueous Phase and pH Control: For ionizable pyrazole derivatives, the pH of the aqueous phase is critical. A buffer should be chosen that has a pKa within ±1 pH unit of the desired mobile phase pH.
-
Acidic Mobile Phase (e.g., pH 2.5-3.5 with formic acid or phosphate buffer): This is often a good starting point for basic pyrazoles, as it ensures they are in their protonated form, leading to consistent retention.
-
Neutral or Slightly Basic Mobile Phase: If the pyrazole derivative has acidic functional groups, a pH in the neutral or slightly basic range may be necessary. However, care must be taken as traditional silica-based columns are not stable above pH 7.5.[5]
-
Initial Method Scouting and Optimization Workflow
The following workflow provides a systematic approach to initial method development:
Caption: Initial HPLC method development workflow.
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are essential for developing a stability-indicating method.[7] The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the parent compound and from each other. The recommended stress conditions are outlined in the ICH guidelines.[8]
Protocol for Forced Degradation Studies
The aim is to achieve a target degradation of 5-20%.[9]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve the pyrazole derivative in 0.1 M to 1 M HCl and heat at 60-80°C for a specified time. | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | Dissolve the pyrazole derivative in 0.1 M to 1 M NaOH and heat at 60-80°C for a specified time. | To evaluate stability in alkaline conditions. |
| Oxidation | Treat the pyrazole derivative with 3-30% hydrogen peroxide (H₂O₂) at room temperature. | To investigate the potential for oxidative degradation. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 105°C) for an extended period. | To assess the impact of heat on the solid-state stability. |
| Photostability | Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | To determine the potential for photodegradation. |
Table 1: Recommended Conditions for Forced Degradation Studies.
Example: Degradation Pathway of a Pyrazole-Containing Drug
For instance, the metabolism of celecoxib, a well-known pyrazole derivative, primarily involves methyl hydroxylation followed by oxidation to a carboxylic acid.[10] While metabolic pathways are not identical to forced degradation, they can provide clues about susceptible sites on the molecule. Forced degradation studies on sildenafil have shown susceptibility to both acidic and basic conditions.[11]
Method Validation: Demonstrating Fitness for Purpose
Once the method has been developed and shown to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[2][12]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The analyte peak should be free from interference from impurities and degradation products. Peak purity analysis (e.g., using a PDA detector) should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For impurities: %Recovery of 80-120% of the true value.[7] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay precision): RSD ≤ 5.0% for impurities. Intermediate Precision (Inter-assay precision): RSD ≤ 10.0% for impurities.[9][13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of approximately 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within the acceptance criteria. |
Table 2: Validation Parameters and Acceptance Criteria for a Purity Method.
Detailed Experimental Protocols for Validation
-
Prepare a solution of the pyrazole derivative reference standard.
-
Prepare solutions of known impurities and degradation products (if available).
-
Prepare a spiked solution containing the pyrazole derivative and all known impurities and degradation products.
-
Analyze all solutions by HPLC.
-
Evaluation: Ensure that the principal peak is well-resolved from all other peaks. Perform peak purity analysis on the analyte peak in the stressed samples.
-
Prepare a stock solution of the impurity standard.
-
Prepare a series of at least five dilutions covering the range from the LOQ to 120% of the impurity specification limit.
-
Inject each solution in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Prepare a sample of the drug substance at a known concentration.
-
Spike the drug substance sample with known amounts of the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples by HPLC.
-
Evaluation: Calculate the percentage recovery of the impurity at each level. The mean recovery should be within 80-120%.
-
Repeatability:
-
Prepare six individual samples of the drug substance spiked with the impurity at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Evaluation: Calculate the Relative Standard Deviation (RSD) of the results. The RSD should be ≤ 5.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Evaluation: Compare the results from both sets of experiments. The overall RSD should be ≤ 10.0%.
-
-
Prepare a series of dilute solutions of the impurity.
-
Inject the solutions and determine the concentrations that give a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD).
-
Confirmation of LOQ: Prepare six samples at the determined LOQ concentration and analyze them. The precision (%RSD) should be ≤ 10%.[13]
-
Prepare a solution of the drug substance spiked with the impurity.
-
Analyze the solution while making small, deliberate variations to the method parameters, such as:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% absolute)
-
-
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor). The system suitability criteria should still be met.
System Suitability: Ensuring Ongoing Performance
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Typical Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between the analyte and the closest eluting peak |
| Repeatability of Injections | %RSD ≤ 2.0% for the main peak and ≤ 10.0% for impurity peaks (for n≥5 injections) |
Table 3: System Suitability Parameters and Acceptance Criteria.
Conclusion
The development and validation of a robust, stability-indicating HPLC method for the purity assessment of pyrazole derivatives is a critical activity in pharmaceutical development. By following a systematic approach that considers the physicochemical properties of the analyte, employs forced degradation studies to ensure specificity, and adheres to the rigorous validation requirements of the ICH guidelines, a reliable and defensible analytical method can be established. This application note provides a comprehensive framework and practical protocols to guide scientists in this essential endeavor, ultimately contributing to the quality and safety of pyrazole-based medicines.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
ICH Harmonised Tripartite Guideline. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 589-600.
- Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal of Research and Analytical Reviews, 9(3), 882-895.
- Karrouchi, K., et al. (2018).
-
Chaudhary, A. (2015). Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]
- Reddy, B. P., et al. (2011). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations and Human Plasma. E-Journal of Chemistry, 8(3), 1117-1123.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
- Pharmacopoeia, U. S. (2023). <1225> Validation of Compendial Procedures.
- Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5891-5903.
- Faisal, M., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 1-20.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Hossain, M. A., et al. (2014). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Journal of Applied Pharmaceutical Science, 4(1), 013-019.
- Thorn, C. F., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310.
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
- Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(10), 1645-1683.
-
AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods.
- International Journal of Pharmaceutical Investigation. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. 13(2), 313-320.
- International Journal of Current Pharmaceutical and Clinical Research. (2012).
- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
European Medicines Agency. (2023). ICH guideline Q14 on analytical procedure development. [Link]
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00038.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Versatile Role of Pyrazoles as Intermediates in Modern Pharmaceutical Synthesis
Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties—including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity for diverse functionalization—have rendered it a privileged scaffold in drug discovery. Pyrazole derivatives have given rise to a wide array of blockbuster drugs spanning multiple therapeutic areas, from anti-inflammatory agents to treatments for erectile dysfunction and metabolic disorders.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical application of pyrazoles as key synthetic intermediates. We will move beyond a simple recitation of facts to provide in-depth, field-proven insights into the causality behind synthetic choices, present self-validating and reproducible protocols, and ground all claims in authoritative scientific literature.
Part 1: Strategic Synthesis of the Pyrazole Core
The gateway to leveraging pyrazoles in drug synthesis is the efficient and regioselective construction of the core ring system. The choice of synthetic strategy is dictated by the desired substitution pattern on the final molecule.
The Knorr Pyrazole Synthesis: A Classic and Reliable Approach
One of the most fundamental and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The reaction's versatility allows for the introduction of substituents at various positions of the pyrazole ring by simply changing the starting materials.
Mechanism & Rationale: The reaction typically proceeds through an initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) directly determines the substituent on the N1 position, a critical handle for tuning the pharmacological properties of the final drug molecule.
Workflow Diagram: Knorr Pyrazole Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide
Welcome to the technical support guide for the synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical building block. My goal is to move beyond a simple recitation of procedural steps and provide a framework of chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. We will explore the causality behind experimental choices and address common pitfalls encountered in the field.
Section 1: The Primary Synthetic Pathway: An Overview
The conversion of a carboxylic acid ester to a carbohydrazide is a cornerstone reaction in medicinal chemistry, providing a versatile handle for further elaboration.[1] The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of its corresponding ethyl ester, ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate, with hydrazine hydrate.
The reaction is generally robust, involving the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group to yield the desired carbohydrazide.
Caption: Primary reaction pathway for carbohydrazide synthesis.
Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is framed around a specific experimental observation, followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My final product yield is disappointingly low, despite starting with high-purity materials. What are the likely causes?
A1: Low yield is a multifaceted issue often pointing towards incomplete conversion or the formation of unintended side products.
-
Incomplete Reaction: The reaction between the pyrazole ester and hydrazine is typically efficient but can stall if conditions are not optimal. Insufficient reaction time or temperatures that are too low can lead to significant amounts of unreacted starting material remaining. The reaction is often run at reflux in a protic solvent like ethanol to ensure it proceeds to completion.[2]
-
Side Product Formation: The most common cause of yield loss is the diversion of starting material into side-reaction pathways. The primary suspect is the formation of a 1,2-diacylhydrazine dimer, which we will discuss in detail next (see Q2).
-
Product Solubility: The desired carbohydrazide product may have some solubility in the reaction solvent (e.g., ethanol). Significant losses can occur during filtration if the product is not properly precipitated or if the filtrate is not cooled sufficiently before collection.
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester.
-
Optimize conditions: If the reaction is slow, consider increasing the reflux time or using a higher-boiling solvent like n-butanol, keeping in mind the thermal stability of your product.
-
Improve isolation: After the reaction is complete, cool the mixture in an ice bath for an extended period (e.g., 1-2 hours) to maximize precipitation of the product before filtration.
Q2: My Mass Spectrometry analysis shows a significant peak at approximately 372.2 g/mol , alongside my expected product peak (~188.6 g/mol ). What is this impurity?
A2: This observation is a classic indicator of the formation of the 1,2-bis(3-chloro-1-methyl-1H-pyrazole-4-carbonyl)hydrazine side product.
Causality: Hydrazine is a bidentate nucleophile, meaning both nitrogen atoms can react. While the initial reaction forms the desired carbohydrazide, this product still possesses a nucleophilic -NH₂ group. If a localized excess of the starting ester is present or if the reaction conditions are too harsh, a second molecule of the ester can react with the newly formed carbohydrazide. This results in a symmetrical "dimer" linked by the hydrazine bridge.
Caption: Formation pathway of the diacylhydrazine side product.
Data Summary: Expected vs. Observed Masses
| Compound | Chemical Formula | Expected Monoisotopic Mass ( g/mol ) |
| Desired Product | C₅H₇ClN₄O | 188.0257 |
| Side Product | C₁₀H₈Cl₂N₆O₂ | 372.0089 |
Mitigation Strategy: The key to preventing this side product is controlling the stoichiometry and the mode of addition. Slowly add the pyrazole ester to a solution of hydrazine hydrate. This ensures that hydrazine is always in excess relative to the ester, minimizing the chance for the intermediate product to react with a second ester molecule.
Q3: My NMR spectrum is clean, but my yield is low and I have a significant amount of a water-soluble byproduct that is difficult to remove. What is this and how do I handle it?
A3: This byproduct is almost certainly excess hydrazine hydrate or its corresponding salts (if any acids were used). Hydrazine is highly polar and water-soluble, making it difficult to remove from polar products by simple extraction.
Troubleshooting Steps:
-
Stoichiometric Control: Use only a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents). A large excess is unnecessary and complicates purification.
-
Workup Modification: If excess hydrazine is a problem, it can sometimes be removed by co-evaporation with a high-boiling point solvent like toluene, provided your product is thermally stable.
-
Recrystallization: A carefully chosen recrystallization solvent system can be highly effective. The desired carbohydrazide is often less polar than hydrazine salts. Experiment with systems like ethanol/water, isopropanol, or ethyl acetate to find one where your product crystallizes out while the hydrazine remains in the mother liquor.
Q4: Can the chloro-substituent on the pyrazole ring react with hydrazine?
A4: While nucleophilic aromatic substitution (SNAr) of the chloro group by hydrazine is mechanistically possible, it is generally not a significant competing reaction under the standard conditions used for hydrazide formation (refluxing ethanol). The pyrazole ring is electron-rich, which disfavors SNAr reactions. Furthermore, the carbonyl group of the ester is a much more electrophilic and accessible site for nucleophilic attack.
This side reaction might become a concern only under significantly more forcing conditions, such as very high temperatures (>150 °C) or prolonged reaction times in the presence of a strong base. For standard protocols, this pathway is considered a minor or negligible contributor to impurity profiles.
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific observations.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.2 equivalents) and absolute ethanol (approx. 10 mL per gram of ester).
-
Hydrazine Solution: Begin stirring the hydrazine/ethanol solution and heat to a gentle reflux (approx. 78 °C).
-
Ester Addition: In a separate beaker, dissolve the ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a minimum amount of warm absolute ethanol.
-
Reaction: Add the ester solution dropwise to the refluxing hydrazine solution over 30-60 minutes using an addition funnel.
-
Reflux: After the addition is complete, maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC (see Protocol 2).
-
Isolation: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice-water bath for 1 hour to maximize crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the white solid product under vacuum at 40-50 °C to a constant weight. Expected yield: 85-95%.
Protocol 2: Analytical Characterization and Impurity Identification
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 70:30 Ethyl Acetate / Hexanes (this may require optimization).
-
Visualization: UV light (254 nm).
-
Expected Results: The starting ester will have a higher Rf value than the more polar carbohydrazide product. The diacylhydrazine side product will typically have an Rf value intermediate between the starting material and the product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
-
Product: Expect signals for the pyrazole proton, the methyl group, and exchangeable protons for the -NH-NH₂ group.
-
Side Product: The 1,2-diacylhydrazine will show characteristic symmetry. You would expect to see only one set of pyrazole proton and methyl signals, but the integration of the NH signal would be different, and it would lack the -NH₂ signal.
-
Section 4: Comprehensive Troubleshooting Workflow
This workflow provides a logical decision tree for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Daidone, G., Raffa, D., Plescia, F., Maggio, B., & Roccaro, A. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2002(11), 36-44. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 133. Retrieved from [Link]
-
Bousdira, T., Rérat, C., El-Guesmi, N., Ghodhbani, M., & Barhoumi, H. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Bernardino, A. M., Gomes, A. O., Charret, K. S., & de Souza, M. C. B. V. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(4), 376-402. Retrieved from [Link]
-
Bousdira, T., Rérat, C., El-Guesmi, N., Ghodhbani, M., & Barhoumi, H. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1(3), 139-147. Retrieved from [Link]
-
Daidone, G., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Ahire, P. T., et al. (2018). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 3. Retrieved from [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(7), 8036-8045. Retrieved from [Link]
Sources
Strategies for improving the yield of pyrazole synthesis reactions
Technical Support Center: Pyrazole Synthesis Yield Optimization
A Senior Application Scientist's Guide to Troubleshooting and Maximizing Success
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of their pyrazole synthesis reactions. As a senior application scientist, I will provide field-proven insights and evidence-based strategies to address common challenges encountered in the laboratory. This resource is structured as a series of troubleshooting questions and FAQs to directly tackle the specific issues you may be facing.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during pyrazole synthesis, particularly focusing on the classical and widely used condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Knorr pyrazole synthesis and related methods).
Question 1: My reaction yield is very low or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Low or no product formation is a common issue, often stemming from suboptimal reaction conditions. The condensation of 1,3-dicarbonyls with hydrazines, while a classic method, is not always spontaneous and can be highly dependent on the chosen conditions.[1][2]
Causality and Recommended Actions:
-
Inadequate Catalysis: Many pyrazole syntheses require a catalyst to proceed efficiently. Reactions attempted solely in a solvent without a catalyst may not proceed at all.[1]
-
Solution 1 (Acid Catalysis): The reaction is often acid-catalyzed. A few drops of a strong acid like hydrochloric acid (HCl) can significantly accelerate the dehydration steps of the cyclocondensation.[2]
-
Solution 2 (Lewis Acid Catalysis): Lewis acids can also be effective. For example, lithium perchlorate (LiClO₄) has been used as a Lewis acid catalyst in an eco-friendly procedure, affording good to excellent yields (70–95%) at room temperature.[1] Other options include nano-ZnO, which can provide excellent yields (up to 95%) with short reaction times.[2]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reaction rate and yield.
-
Solution: For reactions involving aryl hydrazines, switching from traditional protic solvents like ethanol to dipolar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can lead to better results.[2] In some cases, toluene may be a better choice than THF or dioxane.[1]
-
-
Low Reaction Temperature: While some protocols work at room temperature, others require heating to overcome the activation energy barrier.
-
Solution: Gradually increasing the reaction temperature can improve yields. For instance, in one silver-catalyzed synthesis, increasing the temperature to 60 °C improved the yield, though higher temperatures led to a decrease.[1] This highlights the need for optimization for your specific substrates.
-
Question 2: I am getting a mixture of two isomeric pyrazoles. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a well-known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The two nitrogen atoms of the hydrazine can each attack one of the carbonyl carbons, leading to two different products.
Controlling Regioselectivity:
-
Exploiting Electronic Effects: The nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons are key.
-
Mechanism Insight: When using a substituted hydrazine like methylhydrazine, the nitrogen with the methyl group is more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.[2] Conversely, in aryl hydrazines, the primary amine (-NH₂) is generally more nucleophilic.[2]
-
Practical Application: If your 1,3-dicarbonyl has one carbonyl that is significantly more sterically hindered or electronically deactivated (e.g., part of an ester), you can predict the major isomer. For example, with 2-(trifluoromethyl)-1,3-diketones, the reaction with phenylhydrazine can be highly selective because the sterically smaller NH₂ group is more nucleophilic than the NHPh group.[2]
-
-
Strategic Choice of Reaction Conditions:
-
Solvent and Acidity: As demonstrated by Gosselin and co-workers, using a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) in the presence of a strong acid (e.g., 10 N HCl) can dramatically improve regioselectivity compared to conventional conditions in ethanol.[2] For the condensation of aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones, this method improved the isomeric ratio to 98:2, whereas it was nearly 1:1 in ethanol.[2]
-
Workflow for Improving Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 3: My reaction produces a pyrazoline intermediate instead of the desired pyrazole. How do I promote aromatization?
The initial cyclocondensation product is often a pyrazoline, which then needs to be oxidized to form the aromatic pyrazole ring.[2] If the pyrazoline is stable under your reaction conditions, it may be isolated as the main product.
Strategies for Aromatization:
-
In Situ Oxidation: Including an oxidizing agent in the reaction mixture can facilitate direct conversion to the pyrazole.
-
Method 1 (Air/Oxygen): Simply heating the reaction mixture in a high-boiling solvent like DMSO under an oxygen atmosphere can be sufficient for oxidation.[3]
-
Method 2 (Chemical Oxidants): A variety of oxidants can be used. Iodine is a common choice, often used in acetic acid.[2] Other options include using copper triflate as a catalyst, which can facilitate in situ oxidation without an additional reagent.[2]
-
-
Post-Reaction Oxidation: If you have already isolated the pyrazoline, you can perform a separate oxidation step.
-
Protocol: Dissolve the pyrazoline in a suitable solvent (e.g., acetic acid, DMF) and add an oxidizing agent (e.g., bromine, iodine, or even air/O₂ with heating) to drive the aromatization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting materials for pyrazole synthesis?
The most common and versatile precursors are:
-
1,3-Dicarbonyl Compounds: This includes β-diketones, β-ketoesters, and β-ketoaldehydes. They readily react with hydrazines.[1][2]
-
Hydrazine Derivatives: Hydrazine hydrate, substituted alkyl or aryl hydrazines, and sulfonyl hydrazides are all common nitrogen sources.[1]
-
α,β-Unsaturated Ketones (Chalcones): These react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles.[1][2]
-
Acetylenic Ketones: These can also undergo cyclocondensation with hydrazines, but often yield mixtures of regioisomers.[1][2]
Q2: Can I run this reaction under microwave irradiation to speed it up?
Yes, microwave-assisted synthesis is an excellent strategy for accelerating pyrazole formation, often leading to higher yields and shorter reaction times.[1] For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been successfully performed under microwave irradiation in solvent-free conditions to yield 3,5-disubstituted-1H-pyrazoles.[1]
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
Absolutely. Several modern protocols focus on sustainability.
-
Catalyst Choice: Using non-toxic, reusable catalysts like nano-ZnO or Amberlyst-70 (a heterogeneous resin catalyst) are greener alternatives.[1][2]
-
Solvent-Free Conditions: As mentioned, microwave-assisted synthesis can often be performed without a solvent.[1]
-
Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step, which reduces waste and improves atom economy.[1][4]
Q4: How do I purify my final pyrazole product?
Purification strategies depend on the physical properties of your pyrazole and the impurities present.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often the most effective method for achieving high purity.
-
Column Chromatography: This is the most versatile method for separating the desired pyrazole from unreacted starting materials, isomers, and other byproducts. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used.
-
Acid-Base Extraction: Pyrazoles are weakly basic. You may be able to perform an aqueous workup with a dilute acid to wash away non-basic impurities, followed by extraction of the pyrazole into an organic solvent.
Experimental Protocols & Data
Protocol 1: High-Yield Synthesis of 1,3,5-Substituted Pyrazoles Using a Lewis Acid Catalyst
This protocol is adapted from a procedure using lithium perchlorate as an efficient Lewis acid catalyst in an environmentally friendly solvent.[1]
Materials:
-
Substituted 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.0 mmol)
-
Lithium perchlorate (LiClO₄) (10 mol%)
-
Ethylene glycol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.0 mmol) in ethylene glycol (5 mL).
-
Add lithium perchlorate (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), pour the reaction mixture into ice-cold water (20 mL).
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
If necessary, purify the product further by recrystallization from ethanol.
Yields: This method has been reported to produce pyrazoles in good to excellent yields, generally ranging from 70% to 95%.[1]
Table 1: Optimization of Reaction Conditions for a Silver-Catalyzed Pyrazole Synthesis
This table summarizes the effect of various parameters on the yield of a specific 5-aryl-3-trifluoromethyl pyrazole synthesis.[1]
| Parameter | Variation | Yield (%) | Causality/Insight |
| Temperature | 40 °C | Moderate | Reaction is slower at lower temperatures. |
| 60 °C | >99% | Optimal temperature for this specific transformation. | |
| 80 °C | Decreased | Potential for side reactions or product decomposition. | |
| Solvent | Toluene | >99% | Optimal solvent for this reaction. |
| THF | Lower | Less effective for this specific catalytic system. | |
| Dioxane | Lower | Less effective for this specific catalytic system. | |
| Base | K₂CO₃ | >99% | Most effective base for promoting the reaction. |
| NaH | Lower | Less effective than K₂CO₃. | |
| t-BuOK | Lower | Less effective than K₂CO₃. | |
| Ligand | Neocuproine | >99% | Ligand significantly enhances catalyst performance. |
| 2,2'-Bipyridine | 57% | Less effective ligand for this silver catalyst. | |
| 1,10-Phenanthroline | 92% | Good, but not as effective as neocuproine. |
Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Farghaly, T. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(5), 1433. [Link]
-
Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7865-7881. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Common pitfalls in [3+2] cycloaddition reactions for pyrazole synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis using [3+2] cycloaddition reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during your experiments. This guide is structured as a series of frequently asked questions and detailed troubleshooting guides, designed to address specific issues with both theoretical explanations and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary [3+2] cycloaddition strategies for pyrazole synthesis, and what are their key differences?
A1: The two most prevalent [3+2] cycloaddition strategies for pyrazole synthesis are:
-
1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes/Alkenes: This method involves the reaction of a 1,3-dipole (the diazo compound) with a dipolarophile (the alkyne or alkene). It is a powerful method for creating substituted pyrazoles. Key variations include using α-diazocarbonyl compounds, which can be heated under solvent-free conditions for a green and efficient synthesis[1][2]. The reaction can be catalyzed by Lewis acids or transition metals to influence reactivity and selectivity[3][4]. A significant advantage is the direct formation of the pyrazole core, often with high atom economy. However, challenges include the handling of potentially unstable and hazardous diazo compounds and controlling regioselectivity with unsymmetrical alkynes[5][6].
-
Condensation of Hydrazines with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis): This is a classic and widely used method where a hydrazine derivative reacts with a 1,3-dicarbonyl compound or its equivalent[7]. The reaction proceeds through the formation of an imine and then an enamine, followed by cyclization and dehydration[7]. While this method uses readily available starting materials, a major pitfall is the frequent formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines[8].
Q2: My reaction is producing a mixture of regioisomers. Why is this happening and how can I improve the selectivity?
A2: The formation of regioisomers is one of the most common pitfalls in pyrazole synthesis, particularly in the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds[8]. The issue arises because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons of the 1,3-dicarbonyl compound.
To improve regioselectivity, consider the following:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity[8][9]. These solvents are thought to selectively form a hemiketal with the more electrophilic carbonyl group of the 1,3-dicarbonyl, sterically and electronically directing the hydrazine to attack the other carbonyl, thus favoring the formation of a single regioisomer[9].
-
Catalyst Control: In 1,3-dipolar cycloadditions, the choice of catalyst can significantly influence regioselectivity. For instance, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are known to provide excellent regiocontrol, leading to 1,4-disubstituted pyrazoles[10]. Lewis acids can also influence the regiochemical outcome by coordinating to the reactants[11][12].
-
Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dipole/hydrazine and the dipolarophile/1,3-dicarbonyl play a crucial role. Bulky substituents can direct the approach of the reactants, while electron-withdrawing or -donating groups can influence the orbital coefficients, favoring one regioisomer over another.
Q3: I'm experiencing low yields or my reaction is not proceeding to completion. What are the likely causes?
A3: Low yields or incomplete reactions can stem from several factors:
-
Catalyst Issues: In catalyzed reactions, the choice of catalyst is critical. Using a suboptimal Lewis acid, for example, can lead to messy reactions or low yields[3][4]. Ensure your catalyst is active and used at the appropriate loading.
-
Reaction Conditions: Temperature, solvent, and concentration are key parameters. Some cycloadditions require elevated temperatures to overcome the activation barrier, while others may benefit from milder conditions to prevent side reactions[4][10]. Optimization of these conditions is often necessary.
-
Stability of Reactants: Diazo compounds, especially non-stabilized ones, can be unstable and prone to degradation[5][13]. It's often best to generate them in situ or use them immediately after preparation. Hydrazines can also be susceptible to oxidation[14].
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction or poison the catalyst. Ensure your reactants are of high purity.
Q4: What are some common safety precautions when working with diazo compounds and hydrazines?
A4: Both diazo compounds and hydrazines are hazardous and require careful handling:
-
Diazo Compounds: These are toxic and potentially explosive[6]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is highly recommended to use a safety shield, especially during pyrolysis or distillation[6]. Non-stabilized diazo compounds are particularly hazardous and should be handled with extreme caution, preferably in a continuous flow setup to minimize accumulation[13]. Traces of diazo compounds can be quenched by adding acetic acid[6].
-
Hydrazines: Hydrazine and its derivatives are toxic, corrosive, and can be flammable. They are also strong reducing agents and can react violently with oxidizing agents[14]. Handle them in a fume hood with appropriate PPE. A closed handling system is recommended to minimize exposure. Spills can be neutralized with a dilute solution of sodium hypochlorite or calcium hypochlorite[14].
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
This guide provides a systematic approach to improving the regioselectivity of pyrazole synthesis from 1,3-dicarbonyls and hydrazines.
Causality
The root cause of poor regioselectivity is the competitive nucleophilic attack of the substituted hydrazine on the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The regiochemical outcome is determined by a delicate balance of steric and electronic factors, as well as reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor regioselectivity.
Detailed Protocol: Improving Regioselectivity with Fluorinated Alcohols
This protocol is based on the findings that fluorinated alcohols can significantly enhance regioselectivity in the Knorr pyrazole synthesis[8][9].
-
Reactant Preparation:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to make a 0.2 M solution.
-
In a separate flask, dissolve the substituted hydrazine (1.1 eq) in a minimal amount of TFE.
-
-
Reaction Setup:
-
Place the 1,3-dicarbonyl solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine solution dropwise to the stirred 1,3-dicarbonyl solution at room temperature.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Work-up and Analysis:
-
Remove the TFE under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.
-
Problem 2: Low Yield in a Lewis Acid-Catalyzed [3+2] Cycloaddition
This guide addresses common issues leading to low yields in Lewis acid-catalyzed cycloadditions of diazo compounds and alkynes.
Causality
Low yields can be attributed to several factors: an inappropriate choice of Lewis acid, suboptimal reaction conditions (temperature, concentration), or decomposition of the diazo compound. Stronger Lewis acids are not always better and can sometimes lead to a messy reaction with multiple byproducts[3][4].
Optimization Workflow
Caption: Workflow for optimizing a low-yield Lewis acid-catalyzed reaction.
Data Summary: Effect of Reaction Conditions on Yield
| Entry | Lewis Acid (10 mol%) | Temperature (°C) | Solvent | Diazo Eq. | Yield (%) | Reference |
| 1 | Al(OTf)₃ | 35 | DCE | 1.2 | 31 | [3] |
| 2 | Sc(OTf)₃ | 35 | DCE | 1.2 | low | [3] |
| 3 | In(OTf)₃ | 35 | DCE | 1.2 | low | [3] |
| 4 | Al(OTf)₃ | 80 | DCE | 1.2 | 61 | [3] |
| 5 | BF₃·Et₂O | 80 | DCE | 1.2 | trace | [3] |
| 6 | Al(OTf)₃ | 80 | DCE | 1.5 | 73 | [3] |
Problem 3: Difficult Product Purification
Causality
Purification challenges often arise from the presence of hard-to-separate regioisomers or closely related byproducts. Standard chromatographic methods may not be sufficient to resolve these mixtures.
Troubleshooting Strategy: Purification via Acid Salt Crystallization
A practical method for purifying pyrazoles, especially for separating them from non-basic byproducts, is to convert them into their acid addition salts, which can then be selectively crystallized[15].
Experimental Protocol
-
Salt Formation:
-
Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add at least one equivalent of an inorganic mineral acid (e.g., HCl, H₂SO₄) or a strong organic acid (e.g., p-toluenesulfonic acid) to the solution.
-
Stir the mixture. The pyrazole acid addition salt will often precipitate.
-
-
Crystallization and Isolation:
-
Cool the mixture to induce further crystallization.
-
Isolate the crystallized salt by filtration.
-
Wash the salt with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Free Pyrazole:
-
Dissolve the purified salt in water.
-
Neutralize the solution by adding a base (e.g., NaHCO₃, NaOH) until the solution is basic.
-
The purified pyrazole will precipitate or can be extracted with an organic solvent.
-
Isolate the pure pyrazole by filtration or extraction, followed by drying and solvent removal.
-
This method is particularly effective because many byproducts in pyrazole synthesis are not basic and will remain in the solvent during the salt crystallization step[15].
References
-
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161. [Link]
-
Zhang, Z., Li, R. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 229-232. [Link]
-
Dömling, A., & Ugi, I. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20(1), 178-223. [Link]
-
Bull, J. A., & Morris, F. (2023). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters, 25(25), 4726–4730. [Link]
-
Poh, J.-S., et al. (2019). Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology. Angewandte Chemie International Edition, 58(40), 14243-14247. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
-
Ghorai, P., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3315-3323. [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 823. [Link]
-
Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6566. [Link]
- Lange, W., et al. (2011). Method for purifying pyrazoles.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Dömling, A., & Ugi, I. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
-
Plougastel, L., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow. RSC Advances, 6(21), 17351-17355. [Link]
-
Jasiński, R. (2023). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules, 28(3), 1381. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2533. [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharma Guideline. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Vuluga, D., et al. (2011). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 13(5), 1114-1117. [Link]
-
Clark, C. C. (1983). Safety and Handling of Hydrazine. DTIC. [Link]
-
Creary, X. (1986). TOSYLHYDRAZONE SALT PYROLYSES: PHENYLDIAZOMETHANES. Organic Syntheses, 64, 207. [Link]
-
Ghorai, P., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3315–3323. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Wang, Y., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 229-232. [Link]
-
Jasiński, R. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. Molecules, 27(24), 8441. [Link]
-
Melaimi, M., et al. (2019). Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. Chemistry – A European Journal, 25(64), 14616-14621. [Link]
-
Motokura, K., et al. (2011). Lewis Acid Catalyzed Addition of Pyrazoles to Alkynes: Selective Synthesis of Double and Single Addition Products. Organic Letters, 13(12), 3142-3145. [Link]
-
Isanbor, C., & O'Hagan, D. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(5), 2815-2877. [Link]
-
Tang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. [Link]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]
-
Nenajdenko, V. G., et al. (2021). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. The Journal of Organic Chemistry, 86(17), 11849-11861. [Link]
-
Vuluga, D., et al. (2011). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 13(5), 1114. [Link]
Sources
- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. velocityscientific.com.au [velocityscientific.com.au]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Pyrazole Derivatives Using Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical step in the journey from lab to clinic. The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of these heterocycles can often yield a mixture of isomers or unexpected rearrangement products. This guide provides an in-depth, field-proven comparison of spectroscopic techniques to definitively elucidate the structure of your synthesized pyrazole derivatives, ensuring the integrity of your research and development pipeline.
This guide is structured to provide not just the "how," but the critical "why" behind the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will delve into the causality of experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation
No single spectroscopic technique can provide a complete structural picture. Instead, a synergistic approach, leveraging the complementary information from FT-IR, NMR, and MS, is the gold standard for unequivocal structure confirmation. This guide will walk you through this integrated workflow.
Caption: Integrated workflow for the structural confirmation of synthesized pyrazole derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy provides a rapid and effective initial assessment of your synthesized compound, confirming the presence of key functional groups and the integrity of the pyrazole ring. The principle lies in the absorption of infrared radiation by specific molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal. If your sample is a liquid, a single drop is sufficient.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Scan: Acquire the spectrum of your sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be baseline corrected for accurate peak identification.
Interpreting the Spectrum: Key Vibrational Bands for Pyrazoles
The true power of FT-IR lies in identifying characteristic absorption bands that act as a "fingerprint" for the pyrazole core and its substituents.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (for N-unsubstituted pyrazoles) | 3100 - 3500 (broad) | The broadness is due to hydrogen bonding. Its presence or absence is a key indicator of N-substitution.[1][2] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the presence of the aromatic pyrazole ring and any phenyl substituents. |
| C=N Stretch | 1500 - 1650 | A strong band characteristic of the pyrazole ring.[3] |
| C=C Stretch (Aromatic) | 1400 - 1600 | Multiple bands are often observed, confirming the aromatic nature of the pyrazole ring. |
| C-N Stretch | 1250 - 1350 | A strong and intense band indicative of the C-N bond within the pyrazole ring.[3] |
| Substituent-Specific Bands | Varies | For example, a C=O stretch around 1650-1750 cm⁻¹ for a carboxaldehyde or ketone substituent.[1] |
Causality in Interpretation: The position, intensity, and shape of these bands are highly sensitive to the electronic environment within the molecule. For instance, conjugation of a carbonyl group with the pyrazole ring will lower its stretching frequency. By comparing the experimental spectrum to literature values for known pyrazoles, you can gain a high degree of confidence in the functional groups present in your synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule. For pyrazole derivatives, ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-25 mg of your compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with those of the analyte.[5]
-
For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good spectrum in a reasonable time.[4]
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. This is typically a quick experiment, taking a few minutes.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment takes longer, from 20 minutes to several hours, depending on the sample concentration.
-
Interpreting the Spectra: Unraveling the Pyrazole Structure
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Notes |
| N-H (for N-unsubstituted pyrazoles) | 10.0 - 14.0 (broad) | The chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O.[7] |
| Pyrazole Ring Protons (C-H) | 6.0 - 8.5 | The exact chemical shift depends on the substituents and their positions on the ring.[8] |
| Phenyl Ring Protons | 7.0 - 8.0 | The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these protons. |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | A very deshielded proton, appearing far downfield. |
| Methyl Protons (-CH₃) on Pyrazole Ring | 2.2 - 2.6 | The specific chemical shift can help differentiate between substitution at C3 or C5.[8] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |
| Pyrazole Ring Carbons (C3, C5) | 135 - 155 | These carbons are typically downfield due to their attachment to nitrogen atoms.[8][9] |
| Pyrazole Ring Carbon (C4) | 100 - 115 | This carbon is generally more shielded than C3 and C5.[8] |
| Phenyl Ring Carbons | 120 - 140 | The carbon attached to the pyrazole ring will have a distinct chemical shift.[10] |
| Carbonyl Carbon (-C=O) | 180 - 200 | Very deshielded, appearing far downfield.[11] |
| Methyl Carbon (-CH₃) | 10 - 20 | Appears in the upfield region of the spectrum.[8] |
Differentiating Isomers: A Case Study
Consider the synthesis of a 3,5-disubstituted pyrazole. Regioisomers are a common outcome. NMR spectroscopy provides the tools to distinguish between them. For instance, the chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic effects of the substituents. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between protons and carbons, leaving no ambiguity in the final structure.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the synthesized compound, a crucial piece of data for confirming its identity. Furthermore, the fragmentation pattern can offer additional structural clues.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of your compound (typically in methanol or acetonitrile).
-
Infusion: The sample solution is infused into the mass spectrometer.
-
Ionization: In ESI, a high voltage is applied to the liquid to create an aerosol. The solvent evaporates, and the analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Interpreting the Mass Spectrum
-
Molecular Ion Peak: The peak with the highest m/z value often corresponds to the protonated molecule [M+H]⁺. Its mass should match the calculated molecular weight of the target pyrazole derivative.[8]
-
Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺) will have an odd nominal mass. Since pyrazoles contain two nitrogen atoms, their molecular ion peak should have an even mass-to-charge ratio, unless an odd number of nitrogens are present in the substituents.[12]
-
Fragmentation Pattern: The molecular ion can fragment in the mass spectrometer, and the resulting fragment ions provide structural information. Common fragmentation pathways for pyrazoles involve cleavage of the ring or loss of substituents.[13][14] The fragmentation of the pyrazole ring can lead to the loss of HCN.[15]
Conclusion: A Rigorous and Validated Approach
By systematically applying this spectroscopic triad—FT-IR for functional group identification, NMR for detailed structural mapping, and MS for molecular weight confirmation—researchers can confidently and unambiguously determine the structure of their synthesized pyrazole derivatives. This rigorous, multi-faceted approach ensures the scientific integrity of your work and provides the solid foundation necessary for further development in the fields of medicinal chemistry and drug discovery.
References
-
Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]
-
The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. (2019). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. [Link]
-
ResearchGate. (2020). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
ResearchGate. (2017). Nitrogen-Containing Heterocyclic Compounds. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
Chemguide. Interpreting C-13 NMR spectra. [Link]
-
Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-433. [Link]
-
ResearchGate. (2017). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
SciSpace. (1986). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]
-
Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 211-214. [Link]
-
Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]
-
Interpretation of mass spectra. (n.d.). [Link]
-
MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]
-
ResearchGate. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
-
PubChem. (n.d.). 1-Phenylpyrazole. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (2019). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
NIH. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
Indian Academy of Sciences. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
ResearchGate. (2017). Interpretation of Mass Spectra. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Machiraju, V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s563-s574. [Link]
-
Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]
-
ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]
-
Bio-protocol. (2018). 1H NMR spectroscopy sample preparation. [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
-
ResearchGate. (2019). The Structural and Spectroscopic Characterization of 3-Methyl-1-Phenylpyrazole using Density Functional Theory Comparing and Experimental Techniques; NMR, FT-IR and FT-Raman. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. [Link]
-
Pretsch, E., et al. (2000). Structure Elucidation of Organic Compounds by NMR, IR, MS and UV/VIS Spectroscopy. Springer. [Link]
-
Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
YouTube. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
ResearchGate. (2014). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. (2002). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. scispace.com [scispace.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole Carbohyrdrazide Analogs
For drug discovery researchers and medicinal chemists, the pyrazole scaffold is a privileged structure, consistently appearing in a multitude of pharmacologically active agents.[1][2] Its synthetic tractability and diverse biological activities make it a cornerstone of modern pharmaceutical development.[1][3] This guide delves into the nuanced world of pyrazole carbohydrazide analogs, offering a comparative analysis of their structure-activity relationships (SAR) across various therapeutic areas, supported by experimental data and detailed protocols. Our focus is to elucidate the causal links between specific structural modifications and the resulting biological outcomes, thereby empowering researchers to design more potent and selective therapeutic candidates.
The Pyrazole Carbohyrdrazide Core: A Versatile Pharmacophore
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique electronic and steric environment that facilitates interactions with a wide range of biological targets.[1][3] The incorporation of a carbohydrazide moiety (-CONHNH2) introduces a critical pharmacophoric element, enabling the formation of key hydrogen bonds and serving as a versatile synthetic handle for further derivatization.[4][5] This combination has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.[1][2][5]
General Synthetic Strategies: Building the Pyrazole Carbohyrdrazide Scaffold
The construction of the pyrazole carbohydrazide core typically involves a multi-step synthesis. A common and efficient approach is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine hydrate to form the pyrazole ring, followed by the introduction and subsequent modification of the carbohydrazide side chain.
Experimental Protocol: Synthesis of a Generic Pyrazole Carbohyrdrazide Analog
This protocol outlines a representative synthesis of a 1,3,5-trisubstituted pyrazole-4-carbohydrazide derivative.
Step 1: Synthesis of the Pyrazole Ester Intermediate
-
To a solution of an appropriately substituted 1,3-diketone (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pyrazole ester.
Step 2: Synthesis of the Pyrazole Carbohyrdrazide
-
Suspend the pyrazole ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the suspension.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and collect the resulting solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired pyrazole carbohydrazide.
Comparative SAR Analysis: Unraveling the Impact of Structural Modifications
The biological activity of pyrazole carbohydrazide analogs can be finely tuned by strategic modifications at various positions of the pyrazole ring (N1, C3, C4, and C5) and the terminal nitrogen of the carbohydrazide moiety.
Antimicrobial Activity
Pyrazole carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents. The SAR in this area highlights the importance of lipophilicity and the nature of substituents on appended aromatic rings.
A study on novel pyrazole derivatives revealed that compounds with a free carbothiohydrazide moiety exhibited higher antimicrobial activity than their cyclized thiadiazine counterparts.[6] Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a ) showed remarkable antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol and clotrimazole.[6] This suggests that the uncyclized hydrazone structure is crucial for potent antimicrobial action.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Carbohyrdrazide Analogs [6]
| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |
| 21a | 62.5 | 125 | 62.5 | 2.9 | 7.8 |
| 21b | 125 | 250 | 125 | 7.8 | 15.6 |
| 21c | 250 | 500 | 250 | 15.6 | 31.25 |
| 22 | 125 | 250 | 125 | 7.8 | 15.6 |
| Chloramphenicol | 125 | 125 | 125 | - | - |
| Clotrimazole | - | - | - | 7.8 | 7.8 |
Caption: SAR of Pyrazole Carbohyrdrazides.
Caption: Key SAR findings for antimicrobial activity.
Anticancer Activity
The anticancer potential of pyrazole carbohydrazide analogs has been extensively explored, with SAR studies revealing critical determinants of cytotoxicity and the mechanism of action.[2][7]
Research on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as agents against A549 lung cancer cells demonstrated that the nature of the substituents on the C5-aryl ring and the hydrazone moiety significantly influences activity.[3][8] Compounds with logP values between 3.12 and 4.94 generally exhibited better growth inhibitory effects.[8] The formation of hydrazones from the carbohydrazide was a common strategy to enhance anticancer activity.[9][10]
The position of the carbohydrazide moiety on the pyrazole ring is a critical determinant of the pharmacological outcome.[4][5]
-
C3-Carbohyrdrazides: Substitution at this position has been linked to antitumor activity and cannabinoid receptor antagonism.[4][5] For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant) is a well-known CB1 receptor antagonist.[4]
-
C4-Carbohyrdrazides: These analogs tend to exhibit antimicrobial, antinociceptive, and antiparasitic activities.[4][5]
-
C5-Carbohyrdrazides: Derivatives with the carbohydrazide at C5 have shown promising antitumor activity, often through the induction of apoptosis.[3][4]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 | 49.85 | [2] |
| Compound C5 | MCF-7 | 0.08 | [11] |
| Compound 159a | MGC-803 | 15.43 | [12] |
| Compound 159b | MGC-803 | 20.54 | [12] |
Caption: General Synthetic Workflow.
Caption: A typical synthetic route to pyrazole carbohydrazide hydrazones.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor. Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding and π-π interactions, which is key to their anti-inflammatory effect.[8] While specific SAR data for pyrazole carbohydrazide analogs as anti-inflammatory agents is less consolidated in the initial search, the general principles of pyrazole-based COX-2 inhibition likely apply. The carbohydrazide moiety can be envisioned to participate in hydrogen bonding within the enzyme's active site, contributing to the binding affinity.
Conclusion and Future Directions
The pyrazole carbohydrazide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on the pyrazole ring and the derivatization of the carbohydrazide moiety in determining the biological activity profile. For researchers in the field, these insights provide a rational basis for the design of next-generation pyrazole-based drugs with enhanced potency and selectivity. Future research should focus on exploring novel substitutions, elucidating the precise molecular targets, and leveraging computational tools to refine the design of these promising compounds.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved January 24, 2026, from [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved January 24, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2023). CSIR-NIScPR. Retrieved January 24, 2026, from [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 24, 2026, from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. srrjournals.com [srrjournals.com]
- 11. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Anti-proliferative Effects of Pyrazole Derivatives in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of novel pyrazole derivatives. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to their diverse biological activities.[1] This document moves beyond a simple recitation of protocols, offering in-depth technical insights and the rationale behind experimental choices to ensure robust and reliable data generation.
The Rise of Pyrazole Derivatives in Oncology
The pyrazole nucleus is a privileged scaffold in the design of anticancer agents.[2] Its derivatives have demonstrated a wide range of pharmacological activities, including the ability to induce apoptosis and inhibit key cellular processes essential for cancer cell proliferation.[1][3] Notably, several FDA-approved drugs incorporate the pyrazole motif, highlighting its clinical significance.[2] The anti-proliferative effects of these compounds are often attributed to their ability to interact with and inhibit various molecular targets crucial for cancer progression, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[2][4]
This guide will use a comparative approach, benchmarking the activity of novel pyrazole derivatives against established compounds and standard chemotherapeutics. We will delve into the practicalities of three fundamental assays for assessing anti-proliferative activity: the MTT assay, the BrdU incorporation assay, and the colony formation assay. Furthermore, we will explore the underlying molecular mechanisms, focusing on the CDK and EGFR signaling pathways.
Comparative Anti-proliferative Activity of Pyrazole Derivatives
A critical step in the evaluation of any new compound is to compare its efficacy against known agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below are tables summarizing the IC50 values of various pyrazole derivatives across a panel of cancer cell lines, providing a valuable reference for comparative analysis.
Table 1: Comparative IC50 Values of Pyrazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [3] |
| Arylazo-pyrazole derivative | MCF-7 | Breast Cancer | 3.0 | [5] |
| Arylazo-pyrazole derivative | MCF-7 | Breast Cancer | 4.0 | [5] |
| Compound 29 | MCF-7 | Breast Cancer | 17.12 | [4] |
| Compound 29 | HepG2 | Liver Cancer | 10.05 | [4] |
| Compound 29 | A549 | Lung Cancer | 29.95 | [4] |
| Compound 29 | Caco2 | Colorectal Cancer | 25.24 | [4] |
| Compound 6 | K562 | Chronic Myeloid Leukemia | 16.8 | [6] |
| Compound 6 | K562-IM (Imatinib-resistant) | Chronic Myeloid Leukemia | 14.0 | [6] |
| N-phenyl pyrazoline 2 | Hs578T | Triple Negative Breast Cancer | 12.63 | [7] |
| N-phenyl pyrazoline 5 | Hs578T | Triple Negative Breast Cancer | 3.95 | [7] |
| N-phenyl pyrazoline 5 | MDA-MB-231 | Triple Negative Breast Cancer | 21.55 | [7] |
Table 2: IC50 Values of Clinically Relevant Pyrazole-Containing Drugs and Standard Chemotherapeutics
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| AT7519 | MCF-7 | Breast Cancer | 40 nM | [8] |
| AT7519 | SW620 | Colorectal Cancer | 940 nM | [8] |
| AT7519 | U251 | Glioblastoma | 0.246 µM (48h) | [9] |
| AT7519 | U87MG | Glioblastoma | 0.2218 µM (48h) | [9] |
| Celecoxib | Various Hematopoietic and Epithelial Cancer Cell Lines | Various | 35-65 µM | [10] |
| Paclitaxel | MDA-MB-468 | Triple Negative Breast Cancer | 49.90 µM (24h), 25.19 µM (48h) | [3] |
| Imatinib | MCF-7 | Breast Cancer | 7.0 µM | [5] |
| Cisplatin | MDA-MB-231 | Triple Negative Breast Cancer | 13.98 µM | [11] |
| Cisplatin | MCF-7 | Breast Cancer | 5.54 µM | [11] |
| Gemcitabine | CFPAC-1 | Pancreatic Cancer | 1.5 µM | [11] |
| Gemcitabine | PANC-1 | Pancreatic Cancer | 5.7 µM | [11] |
Experimental Protocols for Validating Anti-proliferative Effects
The following section provides detailed, step-by-step methodologies for three essential assays to quantify the anti-proliferative effects of pyrazole derivatives. The causality behind experimental choices is explained to ensure the generation of robust and reproducible data.
MTT Assay: A Measure of Metabolic Activity and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The appearance of a purple precipitate indicates formazan formation.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
BrdU Incorporation Assay: A Direct Measure of DNA Synthesis
The Bromodeoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis and, therefore, cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific antibody.
-
Cell Seeding and Treatment: Seed and treat cells with the pyrazole derivatives as described for the MTT assay.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, remove the labeling medium, and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Subsequently, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is a critical step and is often achieved by treatment with hydrochloric acid or an enzymatic method.
-
Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Signal Detection: For colorimetric detection, add a substrate that produces a colored product. For fluorescent detection, visualize the signal using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the signal, which is directly proportional to the amount of DNA synthesis. Compare the results from treated cells to control cells to determine the inhibitory effect of the pyrazole derivative on cell proliferation.
Colony Formation Assay: Assessing Long-Term Proliferative Capacity
The colony formation or clonogenic assay is a cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as consisting of at least 50 cells. This assay provides a measure of the long-term effects of a compound on the proliferative capacity of cells.
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.
-
Compound Treatment: Treat the cells with the pyrazole derivative for a defined period (this can be a short exposure of a few hours or continuous exposure throughout the colony formation period).
-
Incubation: After treatment, wash the cells and add fresh medium. Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.
-
Fixation and Staining: Gently wash the colonies with PBS, fix them with a methanol/acetic acid solution, and then stain with a solution such as crystal violet.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the long-term impact of the pyrazole derivative on cell survival and proliferation.
Visualizing the Experimental Workflow
To provide a clear overview of the validation process, the following diagram illustrates the sequential workflow of the three primary assays.
Caption: Workflow for validating the anti-proliferative effects of pyrazole derivatives.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
Understanding the molecular mechanism by which a pyrazole derivative exerts its anti-proliferative effects is crucial for its development as a therapeutic agent. Many pyrazole derivatives have been shown to target key signaling pathways that are often dysregulated in cancer.[4]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a critical role in regulating the cell cycle.[12] Their activity is often aberrantly high in cancer cells, leading to uncontrolled proliferation.[13] Several pyrazole-based compounds, such as AT7519, are potent CDK inhibitors.[8] By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M transitions, thereby preventing cancer cell division.[12][14]
Caption: Pyrazole derivatives can inhibit CDK4/6 and CDK2, leading to cell cycle arrest.
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[15] Overexpression or mutations of EGFR are common in many cancers, leading to constitutive activation of downstream signaling cascades that promote tumorigenesis.[16][17] Some pyrazole derivatives have been designed as EGFR inhibitors, blocking the downstream signaling and thereby inhibiting cancer cell proliferation.[2][18]
Caption: Pyrazole derivatives can inhibit EGFR, blocking downstream signaling and cell proliferation.
Conclusion
This guide provides a robust framework for the systematic validation of the anti-proliferative effects of novel pyrazole derivatives. By employing a comparative approach and utilizing a combination of well-established assays, researchers can generate high-quality, reproducible data. Furthermore, elucidating the underlying mechanism of action by investigating key signaling pathways such as those regulated by CDKs and EGFR is paramount for the rational design and development of the next generation of pyrazole-based anticancer therapeutics. The provided protocols and conceptual frameworks are intended to empower researchers to confidently advance their drug discovery programs.
References
-
Ismail, M. F., El-Sayed, M. A. A., Ali, A. G., & Omar, M. A. (2021). Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF‐7 cells. Archiv der Pharmazie, 354(11), 2100221. [Link]
-
Ghorbani, M., Rastegari, A., Ghorbani, M., & Hamishehkar, H. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(2), 244. [Link]
-
Santo, L., Hideshima, T., Cirstea, D., Bandi, M., Nelson, E. A., Gorgun, G., ... & Anderson, K. C. (2011). Anti-proliferative effects of a small molecule inhibitor of CDK AT7519 on chronic myeloid leukemia (CML) cells through halting the transition of cells from G2/M phase of the cell cycle. Blood, 118(21), 3935. [Link]
-
Liu, X., Lin, J., Wu, J., Zhang, J., & Liang, H. (2012). Celecoxib inhibits proliferation and induces apoptosis via prostaglandin E2 pathway in human cholangiocarcinoma cell lines. BMC cancer, 12(1), 1-9. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-193. [Link]
-
Hernández-Vázquez, E., González-García, M. T., & Nogueda-Torres, B. (2020). Antiproliferative activity of pyrazoles 1-8 against human cancer cell lines. Molecules, 25(19), 4448. [Link]
-
Squires, M. S., Feltell, R. E., & Wallis, N. G. (2009). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Molecular cancer therapeutics, 8(9), 2761-2771. [Link]
-
Bălășeanu, S. M., & Oprea, T. I. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International journal of molecular sciences, 23(10), 5707. [Link]
-
Ali, M. A., Ismail, R., & Choon, T. S. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
Wang, Y., Zhang, Y., He, Y., Zhang, H., & Feng, J. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Journal of Cancer, 14(1), 146. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]
-
Guerini, V., Colombo, F., & Scaccianoce, E. (2012). Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines. Journal of cellular physiology, 227(1), 136-145. [Link]
-
Zhang, J., Wang, L., & Liu, X. (2016). Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma. PloS one, 11(11), e0165308. [Link]
-
Kardosh, A., O'Brien, E., & Hsu, D. H. (2003). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Clinical Cancer Research, 9(8), 3170-3177. [Link]
-
Tadesse, S., Caldon, E. C., & Tilley, W. D. (2019). Proliferation of cancer cells despite CDK2 inhibition. Endocrine-related cancer, 26(3), R125-R142. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Mthombeni, A. A., Nkabiti, A. T., & Khanye, S. D. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS omega, 7(13), 11099-11111. [Link]
-
Chauhan, S., Paliwal, S., & Chauhan, R. (2014). Anticancer activity of pyrazole via different biological mechanisms. Synthetic Communications, 44(10), 1333-1374. [Link]
-
López-Posada, M., & Olarte-Linares, M. A. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC medicinal chemistry. [Link]
-
Al-Warhi, T., Sabt, A., & Al-Sha'er, M. A. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1-14. [Link]
-
Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy. Cancers, 10(12), 482. [Link]
-
Puocci, A., Gagliardi, M., & Sotero, V. (2015). Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2. Oncotarget, 6(30), 29683. [Link]
-
Amalia, Y., Rahardjo, S. B., & Marliyana, S. D. (2021). IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate. [Link]
-
Khan, I., & Zaib, S. (2022). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry, 12(4), 5183-5201. [Link]
-
Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. [Link]
-
Dawood, D. H., Abdel-Aziz, M., & Ghorab, M. M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in chemistry, 8, 589. [Link]
-
A*STAR. (2026, January 21). Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. News-Medical.net. [Link]
-
Squires, M. S., et al. (2008). Identification of a Predicted Biologically Effective Dose of AT7519, a Cyclin Dependent Kinase Inhibitor, in a Phase I Study. Astex Therapeutics. [Link]
-
Hsieh, F. S., Liu, Y. T., & Hung, C. H. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 6(20), 18146. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
-
Masferrer, J. L., Leahy, K. M., & Koki, A. T. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1301-1305. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 14. BIOCELL | Anti-proliferative effects of a small molecule inhibitor of CDK AT7519 on chronic myeloid leukemia (CML) cells through halting the transition of cells from G2/M phase of the cell cycle [techscience.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Safety Operating Guide
Navigating the Safe Handling of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide presents unique opportunities in drug discovery and development. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Synthesis of Structural Analogs
The Pyrazole Core: Pyrazole derivatives are a significant class of compounds in medicinal chemistry and agrochemicals, known for their diverse biological activities.[1][2] The presence of a chlorine atom on the pyrazole ring may enhance its reactivity and potential for biological interaction. For instance, 4-chloro-3-methyl-1H-pyrazole is known to cause skin, eye, and respiratory irritation.[3]
The Carbohydrazide Functional Group: Carbohydrazide and its parent compound, hydrazine, are recognized for their hazardous properties. Carbohydrazide is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[4][5][6][7] It is also toxic to aquatic life.[5][6][7] Hydrazine itself is a suspected human carcinogen and can cause severe skin burns and eye damage.[8] Given that carbohydrazide is a derivative of hydrazine, a high degree of caution is warranted.
Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and may be harmful if ingested or absorbed through the skin. The long-term toxicological properties are unknown, necessitating stringent control measures to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, drawing upon best practices for handling similar hazardous chemicals.[9][10][11][12][13]
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. The use of double gloves provides an additional barrier in case of a breach in the outer glove. |
| Body | Chemical-resistant lab coat or a disposable suit (e.g., Tyvek) | To protect against splashes and contamination of personal clothing.[10][13] |
| Eyes | Chemical splash goggles and a face shield | To provide complete protection against splashes to the eyes and face.[9][10] Standard safety glasses are insufficient. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter | To prevent inhalation of dust particles or potential vapors, especially when handling the solid compound or preparing solutions. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational workflow is paramount to minimizing the risk of exposure.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.[14]
-
Decontamination: Before and after handling, decontaminate the work surface within the fume hood.
-
Weighing: Use a tared, sealed container for weighing to prevent dispersal of the powder. An anti-static weighing dish is recommended.
-
Tool Handling: Use dedicated spatulas and other utensils. Clean them thoroughly after each use.
Solution Preparation
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Container Sealing: Once dissolved, securely cap the container.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used.
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using the proper technique to avoid skin contact.
-
Hand Washing: Immediately wash hands with soap and water after removing gloves.[4]
Emergency Procedures: Be Prepared
Spills
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
Solid Waste
-
Collect unused or waste powder in a clearly labeled, sealed container.[15]
Liquid Waste
-
Collect all solutions containing the compound in a designated, leak-proof container labeled as "Hazardous Waste" with the full chemical name.[15]
-
Do not dispose of this chemical down the drain.[15]
Contaminated Materials
-
All disposable PPE, absorbent materials from spills, and rinsed empty containers should be collected in a designated hazardous waste container.
-
For empty containers, triple-rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste.[15]
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.[15]
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is foundational to both scientific progress and laboratory safety. By internalizing the principles and procedures outlined in this guide, researchers can confidently advance their work while upholding the highest standards of safety and environmental stewardship.
References
-
Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
- Carbosynth. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FD11198/ file/FD11198_msds.pdf)
-
Wright State University. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]
-
University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. EDIS. Retrieved from [Link]
-
GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
YouTube. (2022, September 8). Personal Protective Equipment for Pesticide Application. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. redox.com [redox.com]
- 6. gas-sensing.com [gas-sensing.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 10. solutionsstores.com [solutionsstores.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
